OJV-VI

Hemolysis Drug Safety Isomer Differentiation

Procure OJV-VI (Ophiopogonin D, CAS 125150-67-6) for use as a defined, high-purity (>98%) steroidal saponin. Unlike its hemolytic isomer OPD', this compound serves as a critical control for dissecting structure-activity relationships in cytotoxicity models. It is a validated inhibitor of CYP3A4, CYP2C9, OCT1/2, and an activator of mitochondrial protective pathways. Generic extracts are not scientifically equivalent for these specific applications.

Molecular Formula C44H70O16
Molecular Weight 855.0 g/mol
Cat. No. B12426011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOJV-VI
Molecular FormulaC44H70O16
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19-,20-,21+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1
InChIKeyFHKHGNFKBPFJCB-GTSQLZETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OJV-VI (Ophiopogonin D) Steroidal Saponin for Inflammation, Cancer, and Metabolism Research


OJV-VI (also designated Ophiopogonin D, CAS 125150-67-6) is a steroidal saponin naturally occurring in the roots of Liriope spicata and Ophiopogon japonicus . Structurally, it is comprised of a ruscogenin aglycone core linked to a branched trisaccharide chain, corresponding to the molecular formula C44H70O16 with a molecular weight of 855.02 g/mol [1]. As a natural product, it has been characterized for purity (>98%) by HPLC, NMR, and MS for research use [2].

Why Generic Saponin Substitution Fails: The Critical Isomer-Dependent Properties of OJV-VI


Within the class of steroidal saponins, OJV-VI (Ophiopogonin D, OPD) shares a high degree of structural similarity with its isomer Ophiopogonin D' (OPD'), differing only in the substitution of sugar side chains [1]. Despite being isomers with the same molecular formula, their pharmacological profiles diverge significantly. For instance, OPD' causes hemolysis both in vitro and in vivo, whereas OPD (OJV-VI) only demonstrates hemolytic activity in vivo [2]. These isomer-dependent differences in cytotoxicity and hemolytic potential [3] render generic substitution between these compounds or with other crude saponin extracts scientifically invalid. The following sections provide the precise, quantifiable data that define OJV-VI's unique research utility.

Quantitative Evidence Guide for OJV-VI (Ophiopogonin D) Differentiation


Superior In Vitro Safety Profile of OJV-VI (OPD) vs. Ophiopogonin D' (OPD'): A Direct Hemolysis Comparison

OJV-VI (Ophiopogonin D, OPD) exhibits a distinctly different hemolytic profile compared to its isomer Ophiopogonin D' (OPD'). In a direct in vitro comparison, OPD' caused significant hemolysis, while OPD (OJV-VI) did not exhibit this effect in vitro [1]. This difference is attributed to the divergent physical and chemical properties arising from their isomeric structures [1].

Hemolysis Drug Safety Isomer Differentiation

OJV-VI as a Selective CYP Enzyme Inhibitor: A Cross-Study Comparison of Potency

In pooled human liver microsomes, OJV-VI (OPD) demonstrated a significant and dose-dependent inhibitory effect on several cytochrome P450 isoforms. The IC50 values were 8.08 μM for CYP3A4, 12.92 μM for CYP2C9, and 22.72 μM for CYP2E1 [1]. Further analysis revealed that inhibition of CYP3A4 was non-competitive and time-dependent, with a Ki value of 4.08 μM and a KI/Kinact value of 5.02/0.050 min⁻¹·μM⁻¹ [1]. This pattern of CYP inhibition is a specific signature of OJV-VI, distinguishing it from other saponins that may have different inhibition profiles or no effect.

Drug-Drug Interactions CYP450 Metabolism

Quantified Inhibition of OCT1 and OCT2 Transporters by OJV-VI

OJV-VI (Ophiopogonin D) inhibits the uptake of the fluorescent substrate ASP+ mediated by organic cation transporters OCT1 and OCT2 in HEK293 cells. It exhibits over 50% inhibition of OCT1-mediated uptake [1]. Quantitatively, the IC50 for inhibition of OCT1 is 41.28 μM, while the IC50 for inhibition of OCT2 is 19.1 μM [1]. This demonstrates a higher potency (lower IC50) for inhibiting OCT2 compared to OCT1.

Transporter Inhibition OCT1 OCT2

OJV-VI (OPD) Protects Mitochondrial Membrane Potential in Models of Oxidative Stress

In models of oxidative damage, treatment with OJV-VI (OPD) significantly relieved the disruption of mitochondrial membrane potential (Δψm). This protective effect was demonstrated in human umbilical vein endothelial cells (HUVECs) exposed to hydrogen peroxide (H2O2) [1], and in vitro and in vivo models of doxorubicin-induced cardiac damage [2]. The mechanism is linked to its antioxidant effects and the downregulation of stress-related kinases (JNK and ERK) [2].

Mitochondrial Dysfunction Oxidative Stress Cardioprotection

Immunomodulatory Activity of OJV-VI via TLR4 Signaling Activation

OJV-VI has been shown to activate toll-like receptor 4 (TLR4), leading to a subsequent increase in the expression of inflammatory cytokines, such as IL-6 . This defines a specific mechanism of action for OJV-VI that is distinct from saponins which may antagonize or have no effect on TLR4 signaling. This property has been linked to its potential utility in treating bowel diseases like Crohn's disease and ulcerative colitis .

Immunology TLR4 Inflammation

OJV-VI Reduces Blood Glucose and Improves Insulin Secretion in Diabetic Models

In a mouse model of beta-cell dedifferentiation, OJV-VI (OPD) treatment resulted in significant metabolic improvements. Specifically, it reduced blood glucose levels, improved glucose tolerance, enhanced insulin secretion, and mitigated pancreatic atrophy [1]. At the molecular level, it increased the expression of PDX1 and FOXO1, key transcription factors for beta-cell function and identity [1].

Diabetes Metabolism Glucose Homeostasis

Optimal Research and Procurement Scenarios for OJV-VI (Ophiopogonin D)


Investigating Isomer-Specific Cytotoxicity and Hemolytic Mechanisms

OJV-VI (OPD) serves as an essential comparator to its isomer Ophiopogonin D' (OPD') for studies aimed at dissecting the structural basis of saponin-induced hemolysis and cytotoxicity. As detailed in Section 3, OJV-VI lacks the in vitro hemolytic activity of OPD', making it a critical control compound for validating experimental models and for studies seeking to understand the pharmacophore responsible for this toxic effect [1].

Chemical Probe for CYP-Mediated Drug-Drug Interaction (DDI) Studies

Procure OJV-VI (OPD) for use as a defined inhibitor in preclinical DDI assessments. Its well-characterized, quantifiable inhibition of CYP3A4, CYP2C9, and CYP2E1, with reported IC50 and Ki values, provides a specific molecular fingerprint [2]. This allows researchers to predict and model potential interactions with co-administered drugs that are substrates for these enzymes, a utility that generic saponin extracts cannot offer.

Studying Mitochondrial Protection and Oxidative Stress Pathways

Utilize OJV-VI (OPD) as a chemical tool to activate protective pathways against oxidative stress in endothelial and cardiac cell models. Its demonstrated ability to preserve mitochondrial membrane potential and reduce oxidative damage [3] positions it as a valuable compound for research into cardiovascular disease, ischemia-reperfusion injury, and other conditions where mitochondrial health is compromised.

Probing OCT Transporter Activity and Substrate Disposition

OJV-VI is a validated inhibitor of organic cation transporters OCT1 and OCT2, with defined IC50 values (41.28 μM and 19.1 μM, respectively) [4]. This makes it a useful tool compound for in vitro assays designed to study the role of these transporters in the uptake and clearance of other molecules, or for investigating the mechanism of potential drug-transporter interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for OJV-VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.